2-amino-N-(4-methoxyphenyl)acetamide
Description
Contextual Significance of Acetamide (B32628) Derivatives in Contemporary Chemical Sciences
The acetamide functional group is a cornerstone in medicinal chemistry and materials science, valued for its chemical stability and ability to participate in hydrogen bonding. archivepp.com Molecules incorporating the acetamide scaffold are integral to both natural products and synthetic drugs. archivepp.com The versatility of this chemical moiety has led to the development of a vast array of derivatives with a wide spectrum of biological activities.
Research has extensively demonstrated that modifying the basic acetamide structure can yield compounds with potent pharmacological effects. nih.gov These derivatives are investigated for numerous therapeutic applications, reflecting the scaffold's importance in drug discovery and development. archivepp.comnih.gov
Table 2: Reported Biological Activities of Various Acetamide Derivatives
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Compounds are often designed as selective COX-II inhibitors to treat conditions like arthritis and pain. archivepp.com |
| Analgesic | The acetamide group is a key feature in widely used analgesics and antipyretics, such as paracetamol. nih.gov |
| Antimicrobial | Derivatives have been synthesized and tested for activity against various pathogenic bacteria and fungi. researchgate.netchemjournal.kz |
| Anticancer | Certain N-((4-aminophenyl)sulfonyl)-acetamide compounds are studied for their potential anticancer properties. ontosight.ai |
| Anticonvulsant | The acetamide structure is a pharmacophore explored in the design of novel anticonvulsant agents. nih.gov |
| Antioxidant | Some acetamide derivatives have been synthesized and shown to possess significant antioxidant capabilities. nih.gov |
Research Trajectories and Scope for 2-amino-N-(4-methoxyphenyl)acetamide
Given the limited direct research on this compound, its potential is best understood by examining its structural components and the activities of closely related compounds. The molecule combines three key features: the N-(4-methoxyphenyl) group, the acetamide linker, and a primary amino group on the phenyl ring. Each of these components has established significance in medicinal chemistry, suggesting several promising research trajectories.
As a Precursor in Chemical Synthesis: The primary amino group on the phenyl ring serves as a versatile chemical handle. It can be readily modified to generate a library of new derivatives through reactions such as diazotization, acylation, or alkylation. This makes the compound a valuable starting material for synthesizing more complex molecules for screening in drug discovery programs. Derivatives of the parent compound, N-(4-methoxyphenyl)acetamide, have been used to create novel compounds with potential antifungal and antibacterial properties. researchgate.netchemjournal.kz
Investigation of Pharmacological Activity: The N-(4-methoxyphenyl)acetamide core is present in various biologically active molecules. Studies on related structures suggest that this compound could be a candidate for screening across several therapeutic areas. For instance, N-(4-methoxyphenyl)acetamide derivatives have been explored for their fungicidal and bactericidal properties. researchgate.netchemjournal.kz Furthermore, aminophenyl acetamide structures are recognized as important intermediates in the synthesis of pharmaceuticals and dyes. wikipedia.org The specific placement of the amino group at the ortho position to the acetamide linkage could influence receptor binding and metabolic stability, potentially leading to novel pharmacological profiles compared to its meta- and para-isomers.
Coordination Chemistry and Material Science: The presence of multiple potential coordination sites (the amino nitrogen, the amide oxygen, and the amide nitrogen) makes this molecule a candidate for investigation as a ligand in coordination chemistry. The formation of metal complexes could lead to new materials with interesting catalytic, optical, or magnetic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJTZKUNOKGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N 4 Methoxyphenyl Acetamide and Its Analogues
Direct Synthetic Routes to 2-amino-N-(4-methoxyphenyl)acetamide
Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the core acetamide (B32628) structure and introducing the terminal amino group concurrently or in a sequential one-pot process.
Reduction of Nitro Precursors
A common and effective strategy for synthesizing aromatic amino compounds is the reduction of a corresponding nitro-aromatic precursor. This method involves the initial synthesis of a nitro-substituted acetamide, followed by a reduction step to convert the nitro group (-NO₂) into the desired amino group (-NH₂).
This approach has been successfully applied to synthesize analogues like 2-amino-4-methoxy acetanilide (B955). The synthesis begins with the acetylation and nitration of p-aminoanisole, followed by the catalytic reduction of the resulting 2-nitro-4-methoxy acetanilide. bohrium.com The reduction is typically carried out using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. bohrium.comucl.ac.uk For instance, the hydrogenation of 2-nitro-4-methoxy acetanilide catalyzed by Raney Ni at 120°C and 1.5 MPa of H₂ pressure resulted in a 100% conversion to 2-amino-4-methoxy acetanilide with 99.2% selectivity. bohrium.com Similarly, N-(4-Amino-2-methoxyphenyl)acetamide can be obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol (B145695) with a Pd/C catalyst. ucl.ac.uk
| Nitro Precursor | Catalyst | Product | Yield/Selectivity |
| 2-nitro-4-methoxy acetanilide | Raney Ni | 2-amino-4-methoxy acetanilide | 99.2% selectivity bohrium.com |
| N-(2-methoxy-4-nitrophenyl)acetamide | Pd/C | N-(4-Amino-2-methoxyphenyl)acetamide | Not specified ucl.ac.uk |
Amidation Reactions with Substituted Anilines and Chloroacetyl Chloride
The formation of the amide bond is a crucial step in the synthesis of this compound. A widely used method involves the acylation of a substituted aniline (B41778), such as p-anisidine (B42471) (4-methoxyaniline), with chloroacetyl chloride. This reaction directly yields the N-arylacetamide backbone. rsc.org
This reaction is typically performed by dissolving 4-methoxyaniline in a suitable solvent like pure acetic acid or acetone (B3395972) and then adding chloroacetyl chloride portionwise, often in an ice bath to control the exothermic reaction. rsc.orgsigmaaldrich.com The resulting product of this step is 2-chloro-N-(4-methoxyphenyl)acetamide, a key halogenated intermediate. rsc.orgsigmaaldrich.comchemrxiv.org While this method does not directly produce the final amino compound, it provides the essential chloro-acetamide precursor in a straightforward and efficient manner, which can then be converted to the target molecule in a subsequent step (see section 2.2.2). rsc.org
Multi-Step Synthesis Strategies for Complex Derivatives
For more complex analogues or when direct routes are not feasible, multi-step strategies are employed. These routes involve the sequential formation of key intermediates, allowing for greater control and diversification of the molecular structure.
Formation of Intermediate Halogenated Acetamides
As introduced in section 2.1.2, the synthesis of halogenated acetamides is a cornerstone of many multi-step pathways. The reaction between an aniline and a haloacetyl chloride, most commonly chloroacetyl chloride, is a robust method for creating these intermediates.
The synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide serves as a primary example. By reacting 4-methoxyaniline with chloroacetyl chloride in a solvent such as acetic acid or acetone, the intermediate is formed as a solid precipitate. rsc.orgsigmaaldrich.com This intermediate is stable and can be easily purified for use in subsequent reactions. The same principle can be applied to a variety of substituted anilines to produce a library of halogenated acetamide precursors for further functionalization.
| Aniline Derivative | Acylating Agent | Halogenated Intermediate |
| 4-methoxyaniline | Chloroacetyl chloride | 2-chloro-N-(4-methoxyphenyl)acetamide rsc.orgsigmaaldrich.com |
| o-methoxy aniline | Chloroacetyl chloride | 2-chloro-N-(2-methoxyphenyl)acetamide sigmaaldrich.com |
| 3-Chloro-4-methoxyaniline | Chloroacetyl chloride | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide arabjchem.org |
Subsequent Amination or Other Functionalization Reactions
The chloro group in intermediates like 2-chloro-N-(4-methoxyphenyl)acetamide is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is exploited to introduce the final amino group or other desired functionalities.
To synthesize the target compound, this compound, a direct amination of the chloro-intermediate with ammonia (B1221849) or a protected amine source would be the logical subsequent step. The reactivity of the chloro-intermediate is well-established through its use in the synthesis of more complex derivatives. For example, it can be reacted with nucleophiles such as sodium methacrylate (B99206) or various phenoxides to create new carbon-oxygen or carbon-carbon bonds. It has also been reacted with 2-aminobenzenethiol to yield 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, demonstrating the displacement of the chloride by a sulfur nucleophile. These examples underscore the versatility of the halogenated acetamide intermediate for further chemical elaboration, including the introduction of an amino group to form the title compound.
| Halogenated Intermediate | Reagent | Resulting Product |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 2-aminobenzenethiol | 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate | 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate |
| 2-chloro-N-(4-methoxyphenyl)acetamide | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide |
Green Chemistry Principles in the Synthesis of Acetamide Derivatives
Modern synthetic chemistry places increasing emphasis on sustainability and the incorporation of green chemistry principles. The synthesis of acetamides, a cornerstone reaction in pharmaceuticals and fine chemicals, is evolving to meet these standards. The twelve principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this evolution.
Traditional amide bond formation often relies on stoichiometric activating agents (like carbodiimides or HATU) or the conversion of carboxylic acids to acid chlorides, which generate significant chemical waste. A key goal in green chemistry is to replace these methods with catalytic alternatives that improve atom economy and reduce byproducts. This includes the direct catalytic amidation of carboxylic acids and amines, or the catalytic dehydrogenative coupling of alcohols and amines.
The choice of solvent is another critical factor, as solvents can account for the majority of waste in a chemical process. Solvents like DMF and dichloromethane, commonly used in amide synthesis, are facing scrutiny due to toxicity concerns. Research is focused on finding greener alternatives, such as water, bio-based solvents, or propylene (B89431) carbonate, that are less hazardous and more easily recycled.
Furthermore, biocatalysis, using enzymes like lipase (B570770) to form amide bonds, represents a sustainable and efficient strategy. bohrium.com Enzymatic methods can operate under mild conditions, often in greener solvents, and offer high selectivity, thereby minimizing waste and the need for protecting groups. bohrium.com The development of metal-free reaction protocols, which avoid potentially toxic and expensive transition metal catalysts, is also a significant area of research in the green synthesis of N-aryl amides.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of various reaction parameters. Research into the synthetic methodologies for these compounds reveals a focus on maximizing product yields and purity by adjusting catalysts, solvents, reaction times, and temperatures. The optimization strategies often target key steps in the synthetic pathway, such as the formation of critical intermediates and the final amination or substitution reactions.
A common precursor for many analogues is 2-chloro-N-(4-methoxyphenyl)acetamide. Its synthesis involves the reaction of p-methoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine, using acetone as a solvent. This reaction has been optimized to achieve high yields, with reports of up to 80%. researchgate.net The resulting 2-chloro-N-(4-methoxyphenyl)acetamide serves as a versatile intermediate for introducing various functional groups.
For instance, the synthesis of an analogue, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, was achieved by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate. researchgate.net The optimization of this reaction involved the use of phase transfer catalysts, specifically tetra-n-butylammonium chloride (TEBAC) and sodium iodide (NaI), in 1,4-dioxane (B91453) as a solvent. researchgate.net The reaction mixture was refluxed at 85°C for 30 hours, resulting in a high yield of 83%. researchgate.net
Another synthetic approach for a different analogue involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of potassium carbonate. nih.gov The optimization of this process utilized dry acetone as the solvent and a reflux period of 6 hours to drive the reaction to completion. nih.gov
The following tables summarize the optimized reaction conditions and yields for the synthesis of key intermediates and analogues.
Table 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| p-Anisidine | Chloroacetyl chloride | Triethylamine | Acetone | 80% researchgate.net |
Table 2: Synthesis of this compound Analogues
| Starting Material | Reagents | Catalyst(s) | Solvent | Conditions | Yield |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate | TEBAC, NaI | 1,4-Dioxane | Reflux (85°C), 30 h | 83% researchgate.net |
| 2-chloro-N-(4-methoxyphenyl)acetamide | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, K₂CO₃ | - | Dry Acetone | Reflux, 6 h | Not specified nih.gov |
| 4-methoxyphenylglycine | 1. Thionyl chloride2. Ammonia | - | 1. Methanol2. Water | 1. 0°C to Reflux, 3.5 h2. 20°C, overnight | 12% chemicalbook.com |
Table 3: Optimized Catalytic Hydrogenation for 2-amino-4-acetamino anisole (B1667542) Synthesis
| Step | Substrate | Catalyst | Catalyst Loading | Solvent | Key Parameters |
| 1 | p-Nitroanisole | Ni-Mo-Co-Li | 0.05-2.38% (mass of substrate) | Alkyl Alcohols (e.g., Methanol) | Solvent: 0.5-3.5 L/kg of substrate google.com |
| 4 | 2-nitro-4-acetamino anisole | Not specified | Not specified | Not specified | Leads to 99.5-99.8% product purity google.com |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N 4 Methoxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-N-(4-methoxyphenyl)acetamide
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -OCH₃) | 6.8-7.0 | Doublet | 2H |
| Aromatic H (ortho to -NH) | 7.4-7.6 | Doublet | 2H |
| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | 3H |
| Amine (-NH₂) | Variable | Broad Singlet | 2H |
| Methylene (-CH₂-) | ~3.5 | Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, experimental ¹³C NMR data for the free base is scarce. The expected chemical shifts can be predicted based on the analysis of analogous compounds. The carbon spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168-172 |
| Aromatic C (attached to -OCH₃) | 155-160 |
| Aromatic C (attached to -NH) | 130-135 |
| Aromatic C (ortho to -OCH₃) | 114-116 |
| Aromatic C (ortho to -NH) | 120-125 |
| Methoxy (-OCH₃) | ~55 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The presence of the hydrochloride salt would influence the N-H stretching and bending vibrations of the amino group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (Amine and Amide) | 3400-3200 | Medium-Strong |
| C-H Stretching (Aromatic) | 3100-3000 | Medium |
| C-H Stretching (Aliphatic) | 3000-2850 | Medium |
| C=O Stretching (Amide I) | 1680-1640 | Strong |
| N-H Bending (Amide II) | 1640-1550 | Medium |
| C=C Stretching (Aromatic) | 1600-1450 | Medium |
| C-N Stretching | 1350-1000 | Medium |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectra for the target compound were found, characteristic bands for the aromatic ring and other functional groups are expected.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is 180.0899 g/mol . uni.lu Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in complex mixtures. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.09715 | 137.7 |
| [M+Na]⁺ | 203.07909 | 144.4 |
Data obtained from predicted values. uni.lu
X-ray Crystallography for Solid-State Structural Analysis
As of the latest literature review, a crystal structure for the free base of this compound has not been reported. However, crystallographic data is available for closely related compounds, such as 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. nih.gov This related structure reveals a monoclinic crystal system. nih.gov A definitive solid-state structure of the title compound would require single-crystal X-ray diffraction analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound is expected to give rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent and the protonation state of the amino group. For aromatic compounds, typical absorptions occur around 200-300 nm.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
Chemical Reactivity and Mechanistic Pathways of 2 Amino N 4 Methoxyphenyl Acetamide
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-amino-N-(4-methoxyphenyl)acetamide is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) group and the N-acetylamino group. Both are ortho-, para-directing substituents. The methoxy group is a strong activator, while the N-acetylamino group is a moderately strong activator. Their combined influence strongly directs incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5).
Nitration of similar N-alkoxyacetanilide structures has been demonstrated. For instance, the acetylation of 4-methoxy-3-nitroaniline (B184566) or 4-methoxy-2-nitroaniline (B140478) serves as a pathway to related nitrated acetamide (B32628) compounds. nih.goviucr.org The reaction of N-(4-methoxy-2-methylphenyl)acetamide with peroxynitrite under biomimetic conditions can lead to nitration on the aromatic ring, suggesting its susceptibility to electrophilic attack. iucr.org
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products | Conditions |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-amino-N-(3-nitro-4-methoxyphenyl)acetamide | Controlled temperature |
| Halogenation | Br₂/FeBr₃ | 2-amino-N-(3-bromo-4-methoxyphenyl)acetamide | Anhydrous conditions |
| Sulfonation | Fuming H₂SO₄ | 2-amino-N-(3-sulfo-4-methoxyphenyl)acetamide | Heating |
Nucleophilic aromatic substitution, in contrast, is unlikely on this electron-rich aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, neither of which are present in the parent molecule.
Oxidation and Reduction Transformations
The functional groups in this compound present several sites for oxidation and reduction reactions. The primary amino group is susceptible to oxidation. The electrochemical oxidation of aniline (B41778) derivatives often proceeds via mechanisms that could be applicable here, potentially leading to the formation of imines or other oxidized species. mdpi.com
While the parent molecule does not have easily reducible groups like a nitro function, reduction is a key step in the synthesis of related compounds. For example, N-(4-Amino-2-methoxyphenyl)acetamide is synthesized via the catalytic reduction of N-(2-methoxy-4-nitrophenyl)acetamide using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. iucr.orgresearchgate.net This highlights a common synthetic strategy for obtaining amino-substituted acetanilides from their nitro precursors.
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Potential formation of N-oxide or imine derivatives | The primary amine is the most likely site of initial oxidation. mdpi.com |
| Reduction of Precursor | H₂, Pd/C catalyst | Aromatic amine | A standard method for synthesizing the amino-substituted ring from a nitro-substituted precursor. iucr.orgresearchgate.net |
Hydrolysis of the Amide Bond
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the molecule into two smaller components. This type of deacylation has been noted in related molecules, such as the in vivo deacylation of N-(4-alkoxyphenyl)acetamides. nih.gov
Acid-catalyzed hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, directly attacking the amide carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis but can be driven to completion.
The products of hydrolysis are p-anisidine (B42471) (4-methoxyaniline) and the amino acid glycine (B1666218) (2-aminoacetic acid).
Table 3: Amide Bond Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), Heat | p-Anisidine hydrochloride and Glycine hydrochloride |
| Basic | Aqueous base (e.g., NaOH, KOH), Heat | p-Anisidine and Sodium glycinate |
Condensation and Cyclization Reactions to Form Heterocyclic Systems
The primary amino group of this compound is a potent nucleophile, making it an excellent starting point for condensation and subsequent cyclization reactions to form a variety of heterocyclic systems. These reactions are fundamental in medicinal chemistry for building complex molecular architectures.
A key reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form imines, or Schiff bases. These intermediates can then undergo intramolecular or intermolecular cyclization. Furthermore, the molecule can react with bifunctional reagents to construct heterocyclic rings. For example, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide reacts with 2-aminobenzothiol in a substitution reaction to form a precursor for sulfur-containing heterocycles. nih.gov The general principle of condensing an amine with a carbonyl compound is a well-established route to forming heterocyclic systems like benzothiazoles. nih.gov
Table 4: Representative Condensation and Cyclization Reactions
| Reagent(s) | Intermediate | Heterocyclic Product |
|---|---|---|
| Aldehyde (R-CHO) | Schiff Base (Imine) | - |
| 1,2-Dicarbonyl compound | Di-imine | Quinoxaline (B1680401) derivative |
| β-Ketoester | Enamine | Dihydropyridinone derivative |
| Carbon disulfide (CS₂) | Dithiocarbamate | Thiazolidine derivative |
Mechanistic Investigations of Key Chemical Transformations
The mechanisms underlying the reactivity of this compound are well-established in organic chemistry.
Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-donating methoxy and N-acetylamino groups stabilize this intermediate, particularly when the attack occurs at the ortho and para positions, thus accelerating the reaction.
Amide Hydrolysis: The mechanism involves nucleophilic acyl substitution. In acidic conditions, the carbonyl is activated by protonation, followed by nucleophilic attack by water and subsequent proton transfers to yield the carboxylic acid and amine. Under basic conditions, a direct nucleophilic attack by a hydroxide ion forms a tetrahedral intermediate, which then collapses to expel the amine as a leaving group.
Heterocycle Formation: The synthesis of heterocyclic systems often follows a condensation-cyclization pathway. For instance, the formation of a quinoxaline derivative from a 1,2-dicarbonyl compound involves the initial formation of a di-imine through condensation of both carbonyl groups with the primary amine of two molecules of this compound, followed by cyclization and aromatization. The formation of benzothiazoles from 2-aminothiophenols proceeds through the formation of an imine, followed by cyclization and subsequent oxidation. nih.gov More advanced heterocyclization methods may involve radical pathways or transition-metal-catalyzed processes. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 2-amino-N-(4-methoxyphenyl)acetamide, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in the ground state.
Key electronic properties that could be derived from DFT analysis include:
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. nih.gov
Molecular Docking Investigations with Potential Biological Targets (in vitro)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For this compound, molecular docking could be used to explore its binding affinity and interaction patterns with various enzymes or receptors. Acetamide (B32628) derivatives have been investigated as potential inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO) and cholinesterases (AChE, BChE). nih.gov A typical molecular docking study would involve:
Preparation of the 3D structure of the ligand (this compound).
Identification and preparation of the target protein's crystal structure from a database like the Protein Data Bank (PDB).
Using docking software to predict the binding mode and calculate a docking score, which estimates the binding affinity.
Analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site.
Without specific experimental or computational studies, any list of potential targets for this compound remains speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov Developing a QSAR model requires a dataset of structurally related compounds with experimentally measured biological activities.
A QSAR study involving this compound would require it to be part of a larger series of compounds tested against a specific biological target. The process involves:
Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.
Dividing the dataset into a training set to build the model and a test set to validate its predictive power.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation relating the descriptors to the activity. preprints.org
Such a model could predict the activity of new, untested compounds and identify key structural features that influence biological efficacy. No specific QSAR models featuring this compound were identified in the available literature.
In Silico ADMET Predictions (excluding toxicity and safety profiles)
In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles.
For this compound, various ADMET properties could be predicted using online servers and specialized software. These predictions are based on the molecule's structure and physicochemical properties.
Predicted ADMET Properties
| Property Category | Parameter | Predicted Value/Characteristic |
|---|---|---|
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to penetrate |
| Plasma Protein Binding | Moderate to High |
| Metabolism | CYP450 Substrate/Inhibitor | Predictions would vary for different isozymes (e.g., 2D6, 3A4) |
Note: This table is illustrative, as specific, validated ADMET predictions for this compound are not available in the cited literature. The values represent typical outputs from ADMET prediction tools for a molecule of this nature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and dynamic behavior in different environments (e.g., in a vacuum or in solution).
An MD simulation study would typically analyze:
Conformational Flexibility: Identifying the range of shapes the molecule can adopt by tracking the fluctuations of dihedral angles.
Stable Conformers: Determining the most energetically favorable conformations and the energy barriers between them.
Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the molecule's shape and dynamics.
This information is crucial for understanding how the molecule might interact with a biological target, as its active conformation may differ from its lowest-energy state in isolation. While MD simulation files and topologies are available for some related structures in databases like the Automated Topology Builder (ATB), specific conformational analysis studies for this compound have not been published. uq.edu.au
Design and Synthesis of 2 Amino N 4 Methoxyphenyl Acetamide Derivatives and Analogues
Strategies for Modifying the Acetamide (B32628) Moiety
The acetamide group of 2-amino-N-(4-methoxyphenyl)acetamide is a key site for structural diversification. Modifications typically target the nitrogen atom or the alpha-carbon of the acetyl group, allowing for the introduction of various functional groups and appendages.
One common strategy involves N-acylation or N-alkylation at the terminal amino group. For instance, the synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) has been achieved by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate. researchgate.net This reaction introduces a polymerizable methacrylate group, thereby modifying the acetamide moiety for potential applications in materials science. researchgate.net
Another approach focuses on building more complex structures from the acetamide nitrogen. The synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This effectively attaches a large phenoxy-chalcone substituent to the alpha-carbon of the acetamide group.
Furthermore, the amino group can be incorporated into a heterocyclic ring system. For example, imidazole-4-N-acetamide derivatives have been synthesized by acylating amino derivatives with phenylacetic acid derivatives, showcasing a method to embed the acetamide nitrogen within a new heterocyclic framework.
The substitution pattern on the acetamide nitrogen itself has also been explored in related scaffolds. Studies on pyrazolopyrimidine-based compounds have elucidated structure-activity relationships related to N,N-disubstitutions of the terminal acetamide, demonstrating that this position is amenable to introducing diverse chemical moieties without sacrificing affinity for biological targets.
A summary of representative modifications to the acetamide moiety is presented below.
Table 1: Examples of Acetamide Moiety Modifications
| Starting Material | Reagent(s) | Modified Product | Reference |
|---|---|---|---|
2-chloro-N-(4-methoxyphenyl)acetamide |
Sodium methacrylate | 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate |
researchgate.net |
N-(4-methoxyphenyl)-2-chloroacetamide |
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, K₂CO₃ | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide |
|
2-chloro-N-(4-methoxyphenyl)acetamide |
2-Aminobenzothiol, NaH | 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Introduction of Diverse Substituents on the Aromatic Ring
The N-(4-methoxyphenyl) aromatic ring is another prime location for structural modification. Introducing various substituents can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. Standard aromatic substitution reactions are commonly employed to achieve this diversification.
Nitration is a frequent initial step. The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is accomplished through the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride (B1165640) in acetic acid. mdpi.com The resulting nitro group serves as a versatile handle for further transformations. For example, reduction of N-(2-methoxy-4-nitrophenyl)acetamide using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields N-(4-Amino-2-methoxyphenyl)acetamide. acs.org
More complex substitution patterns have also been investigated. For instance, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide features both methyl and nitro groups on the aromatic ring. mdpi.com The orientation of these substituents can cause significant steric hindrance, leading to non-planar conformations of the molecule. For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is twisted considerably out of the phenyl plane by approximately 47 degrees due to steric interference from the adjacent substituents. mdpi.com
Halogenation represents another key strategy. Although not directly on the parent compound, studies on related acetamide TRPV1 agonists have demonstrated that halogenation (e.g., with iodine, bromine, or chlorine) of the aromatic ring can convert agonist compounds into partial or full antagonists. organic-chemistry.org This highlights the profound impact that aromatic substituents can have on the molecule's biological activity profile.
The table below summarizes various substituents introduced onto the N-phenylacetamide core.
Table 2: Examples of Aromatic Ring Substitutions
| Parent Compound | Reaction | Substituted Product | Reference |
|---|---|---|---|
| 4-methoxy-2-nitroaniline | Acetylation with acetic anhydride | N-(4-Methoxy-2-nitrophenyl)acetamide |
mdpi.com |
N-(2-methoxy-4-nitrophenyl)acetamide |
Reduction with H₂/Pd-C | N-(4-Amino-2-methoxyphenyl)acetamide |
acs.org |
N-(4-methoxy-2-methyl)acetamide |
Nitration | N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide |
mdpi.com |
Synthesis of Heterocyclic Analogues (e.g., thiazolidinones, Schiff bases, imidazoles, dithiocarbamates)
The core structure of this compound serves as a valuable building block for the synthesis of a wide range of heterocyclic analogues. These transformations often involve reactions at the terminal amino group or the activated alpha-carbon of the acetamide.
Thiazolidinones: 4-Thiazolidinone derivatives are a prominent class of heterocyclic compounds synthesized from acetamide precursors. For example, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is a known derivative featuring the thiazolidinone ring. The synthesis of such compounds often involves cyclocondensation reactions. A general approach for creating 4-thiazolidinones is through the reaction of an amine, a carbonyl compound (like an aldehyde), and a sulfur-containing reagent such as thioglycolic acid.
Schiff Bases: The primary amino group in this compound or its derivatives is readily converted into Schiff bases (imines) through condensation with various aldehydes and ketones. This reaction is a cornerstone for creating diverse molecular architectures. For instance, Schiff bases of 2-(methylthio)aniline (B147308) have been prepared with isophthaldehyde and terephthaldehyde. mdpi.com
Imidazoles: Imidazole-containing analogues can be synthesized from acetamide precursors. One route involves the acylation of amino derivatives to form imidazole-4-N-acetamide structures. researchgate.net Research has also focused on compounds like 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, where the core acetamide is linked to a substituted imidazole (B134444) ring via a sulfanyl (B85325) bridge.
Dithiocarbamates: Dithiocarbamates can be synthesized from primary or secondary amines by reaction with carbon disulfide in a basic medium. nih.gov Biologically active aromatic sodium dithiocarbamates have been synthesized from N-phenylacetamide and N-(4-methoxyphenyl)acetamide by reacting them with carbon disulfide in the presence of sodium hydroxide (B78521) and ethanol (B145695). researchgate.net The resulting sodium salts, such as sodium acetyl(4-methoxyphenyl)carbamodithioate, can be further acylated with various acid chlorides to produce thioanhydrides. researchgate.net
The following table provides examples of heterocyclic analogues derived from related acetamide structures.
Table 3: Examples of Synthesized Heterocyclic Analogues
| Heterocycle Class | Synthetic Precursor(s) | Example Product/Analogue | Reference |
|---|---|---|---|
| Thiazolidinone | 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides |
Ylidene derivatives of 2-thioxo-4-thiazolidinone | |
| Imidazole | Amino derivatives, phenylacetic acid derivatives | Imidazole-4-N-acetamide derivatives |
researchgate.net |
| Dithiocarbamate | N-(4-methoxyphenyl)acetamide, CS₂, NaOH |
Sodium acetyl(4-methoxyphenyl)carbamodithioate |
researchgate.net |
Structure-Activity Relationship (SAR) Analyses of Substituted Derivatives
Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry that links the chemical structure of a compound to its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their properties.
Modifications on the Acetamide Moiety: In related pyrazolopyrimidine scaffolds, modifications to the terminal acetamide group have been shown to significantly impact binding affinity for biological targets like the translocator protein (TSPO). bsu.by For example, N,N-disubstitution with ethyl groups was generally well-tolerated. bsu.by Interestingly, while constraining the substituents into an alicyclic ring led to poor binding, a heterozygous phenyl-ethyl substitution pattern resulted in a novel ligand with picomolar activity, indicating a highly specific interaction within the binding pocket. bsu.by This demonstrates that the size, shape, and flexibility of substituents on the acetamide nitrogen are key determinants of activity.
Substitutions on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role in modulating biological effects. In a series of acetamide-based TRPV1 channel modulators, halogenation of the aromatic ring was found to be a molecular switch that could convert agonists into antagonists. organic-chemistry.org The SAR pattern revealed that both the type of halogen and its position were important; activity followed the order I > Br > Cl, and substitution at the 5-position was more effective than at the 6-position in inducing antagonism. organic-chemistry.org Similarly, in a series of 3-arylisoquinolinones, placing a substituent at the meta-position of the aryl ring dramatically enhanced antiproliferative activity compared to the corresponding para-substituted analogues. nih.gov This was attributed to the ability of the meta substituent to occupy a specific subpocket in the target protein, an interaction not possible for the para isomer. nih.gov
Table 4: Summary of Key SAR Findings for N-Aryl Acetamide Analogues
| Structural Modification | Finding | Compound Class / Target | Reference |
|---|---|---|---|
| N,N-disubstitution on terminal acetamide | Heterozygous phenyl-ethyl substitution dramatically increased binding affinity. | Pyrazolopyrimidine / TSPO | bsu.by |
| Halogenation of the aromatic ring | Converted agonists to antagonists; potency order: I > Br > Cl. | Acetamide / TRPV1 | organic-chemistry.org |
| meta- vs. para-substitution on aryl ring | meta-substitution significantly enhanced antiproliferative activity over para-substitution. | 3-Arylisoquinolinones / Microtubules | nih.gov |
Biological Activities and Mechanistic Insights in Vitro Studies
Antimicrobial Efficacy and Underlying Mechanisms
In vitro studies have demonstrated that acetamide (B32628) derivatives possess a notable spectrum of antimicrobial properties, including activity against pathogenic bacteria and fungi.
Derivatives of the core acetamide structure have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. A series of N‐(4‐methoxy (B1213986)‐2‐nitrophenyl)‐β‐alanine derivatives exhibited potent bactericidal activity, particularly against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MIC) ranging from 1–64 µg/mL. researchgate.net These compounds were notably active against Staphylococcus aureus, including strains with defined resistance mechanisms, showing MIC values of 1–2 µg/mL. researchgate.net
The activity of these derivatives was also assessed against other strains. For Listeria monocytogenes, MIC values were found to be between 3.9 and 62.5 μg/mL, while for S. aureus, they ranged from 7.8 to 250 μg/mL. researchgate.net The Minimum Bactericidal Concentration (MBC) values, which indicate the concentration needed to kill the bacteria, were 7.8–250 μg/mL for L. monocytogenes and 7.8–500 μg/mL for S. aureus. researchgate.net
Studies on other related structures, such as γ-aminoethers and their derivatives, showed growth inhibition against Gram-negative bacteria like Pseudomonas aeruginosa, Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli, as well as Gram-positive bacteria including Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. academicjournals.org In these tests, the MIC values were generally around 1000 ppm (1000 µg/mL), and MBC values were approximately 2000 ppm. academicjournals.org
Furthermore, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated bactericidal activity against K. pneumoniae, with both MIC and MBC values recorded at 512 µg/mL. nih.gov This 1:1 ratio of MBC to MIC suggests a bactericidal, rather than bacteriostatic, mode of action. nih.gov Research has also indicated that some acetamide composites have stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative strains. jpionline.org
Table 1: In Vitro Antibacterial Activity of Acetamide Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl)-β-alanine deriv. | S. aureus (resistant) | 1–2 | Not Reported |
| N-(4-methoxy-2-nitrophenyl)-β-alanine deriv. | L. monocytogenes | 3.9–62.5 | 7.8–250 |
| N-(4-methoxy-2-nitrophenyl)-β-alanine deriv. | S. aureus | 7.8–250 | 7.8–500 |
| γ-aminoether derivatives | Gram-positive & Gram-negative | ~1000 | ~2000 |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | 512 | 512 |
The antifungal potential of acetamide derivatives has been investigated against various fungi, including those that are pathogenic to plants. Certain N‐(4‐methoxy‐2‐nitrophenyl)‐β‐alanine derivatives showed activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. researchgate.net
In the context of plant pathogens, novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives demonstrated excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One specific compound from this series, designated 5e, was particularly potent against S. sclerotiorum, with an EC50 (half-maximal effective concentration) of 2.89 µg/mL, an activity level superior to the commercial fungicide chlorothalonil. nih.gov Another study identified a benzofuran (B130515) acetamide derivative that exhibited inhibitory effects on the growth of Fusarium oxysporum, a widespread plant pathogen, with an IC50 (half-maximal inhibitory concentration) of 0.42 mM. nih.gov
A novel synthetic polymer derived from 1,6-diaminohexane, M451, also displayed significant broad-spectrum antifungal activity against various phytopathogens from the Ascomycota, Oomycota, and Basidiomycota phyla, with EC50 values ranging from 34–145 μg/mL. frontiersin.org This agent was effective against Fusarium spp., Blumeria spp., Claviceps spp., and Alternaria spp. frontiersin.org
Table 2: In Vitro Antifungal Activity of Acetamide Derivatives
| Compound/Derivative | Fungal Species | Measurement | Value |
|---|---|---|---|
| 2-((2-hydroxyphenyl)methylamino)acetamide (5e) | Sclerotinia sclerotiorum | EC50 | 2.89 µg/mL |
| Benzofuranyl acetamide (10b) | Fusarium oxysporum | IC50 | 0.42 mM |
| M451 (1,6-diaminohexane derivative) | Various Phytopathogens | EC50 | 34–145 µg/mL |
The molecular mechanisms driving the antimicrobial effects of these compounds are multifaceted. For some antibacterial derivatives, the mode of action is believed to involve the inhibition of macromolecular biosynthesis pathways and the compromising of cell membrane integrity. researchgate.net Resistance to antimicrobial agents can occur through various bacterial strategies, including modifying the drug target, inactivating the drug, or actively pumping the drug out of the cell. nih.govnih.gov
In the case of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, it is suggested that the compound may act on penicillin-binding proteins, which would disrupt cell wall synthesis and lead to cell lysis. nih.gov For certain antifungal acetamide derivatives, molecular docking studies have pointed to the succinate (B1194679) dehydrogenase (SDH) enzyme as a potential molecular target. nih.gov Inhibition of SDH would disrupt the fungal respiratory chain, leading to cell death.
In Vitro Anticancer Properties and Cellular Pathway Modulation
In addition to antimicrobial effects, various derivatives of 2-amino-N-(4-methoxyphenyl)acetamide have been shown to possess significant cytotoxic properties against a range of human cancer cell lines in vitro.
Numerous in vitro studies have confirmed the cytotoxic potential of acetamide-related structures against diverse cancer cell lines. One derivative demonstrated efficacy against leukemia (K562), prostate (DU145), and colorectal (HCT15) cancer cell lines, with IC50 values of 5.0 µM, 4.5 µM, and 3.8 µM, respectively. Another study on 2-amino-4,6-diphenylnicotinonitriles found that one compound in the series exhibited potent cytotoxicity against breast cancer cell lines MDA-MB-231 (IC50 = 1.81 µM) and MCF-7 (IC50 = 2.85 µM), showing greater potency than the standard chemotherapy drug Doxorubicin in the same assay. nih.gov
A separate investigation of dichlorophenylacrylonitrile derivatives reported broad-spectrum cytotoxicity, with one compound showing GI50 values (concentration for 50% growth inhibition) ranging from 1.5 to 4.5 µM across a panel of cancer cell lines. nih.gov Specific selectivity was also noted, with certain derivatives showing preferential activity against lung, colorectal, or breast cancer cells. nih.gov
Table 3: In Vitro Cytotoxicity of Acetamide Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 / GI50 (µM) |
|---|---|---|---|
| 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide | K562 | Leukemia | 5.0 |
| DU145 | Prostate | 4.5 | |
| HCT15 | Colorectal | 3.8 | |
| 2-amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 | Breast | 1.81 |
| MCF-7 | Breast | 2.85 | |
| Dichlorophenylacrylonitrile (13i) | Various | Broad Spectrum | 1.5 - 4.5 |
The cytotoxic effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Treatment of cancer cells with active acetamide derivatives has been shown to cause cell cycle arrest, preventing the cells from proliferating. For instance, one novel compound, MCS-C2, was found to induce cell cycle arrest in the G1 phase in LNCaP prostate cancer cells. nih.gov Other studies have shown that different derivatives can halt cell cycle progression in the S phase or the G2/M phase. vivantechnologies.comfrontiersin.orgnih.gov
This cell cycle arrest is frequently followed by the induction of apoptosis. The apoptotic process induced by these compounds often involves the mitochondrial (intrinsic) pathway. vivantechnologies.com This is characterized by the depolarization of the mitochondrial membrane potential and the activation of key initiator and executioner caspases, such as caspase-9 and caspase-3/7. vivantechnologies.comfrontiersin.org Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govvivantechnologies.com Studies have observed an upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, alongside a downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance in favor of apoptosis. nih.govvivantechnologies.com The externalization of phosphatidylserine (B164497) on the cell surface serves as another key indicator that apoptosis has been successfully induced. vivantechnologies.comfrontiersin.org
Modulation of Key Signaling Pathways (e.g., p53 signaling, caspases)
The p53 tumor suppressor protein and the caspase family of proteases are central to the regulation of apoptosis, or programmed cell death. The p53 pathway responds to cellular stressors, including DNA damage, and can initiate apoptosis by transcriptionally activating pro-apoptotic genes. nih.gov This process often involves the release of cytochrome c from the mitochondria, which in turn activates caspases. nih.govresearchgate.net The caspase cascade, once initiated, leads to the systematic dismantling of the cell. nih.gov
Studies on various molecules demonstrate that external chemical compounds can influence these pathways. For instance, mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has been shown to induce apoptosis in breast cancer cells by upregulating the expression of p53 and activating caspases-3, -8, and -9. ijper.org While direct studies on the effect of this compound on the p53 and caspase signaling pathways are not available, these pathways represent a critical area of investigation for determining a compound's potential to modulate cell fate and survival.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential (MMP) Alteration (in vitro)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, primarily within the mitochondria. nih.govnih.gov The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and is essential for ATP synthesis. doi.org An alteration in MMP can lead to mitochondrial dysfunction and an increase in ROS production. researchgate.net Excessive ROS can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA. nih.gov
The interplay between MMP and ROS is a focal point of toxicological and pharmacological research. nih.govsensusimpact.com Various substances can modulate these factors; for example, nicotinamide (B372718) has been observed to lower ROS levels and increase the MMP in human cells. doi.org Although specific research detailing the impact of this compound on ROS generation and mitochondrial membrane potential has not been reported, evaluating these parameters is fundamental to understanding a compound's cellular effects.
Enzyme and Receptor Modulation Studies (in vitro)
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. This mechanism is a therapeutic target in the management of type 2 diabetes. nih.gov
While direct enzymatic assays on this compound are not documented, studies on structurally related compounds have shown significant alpha-glucosidase inhibitory activity. A series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] doi.orgnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated. Several of these compounds, which share the N-arylacetamide scaffold, demonstrated potent inhibition, with IC50 values superior to the standard drug, acarbose. nih.gov The presence of the acetamide group was noted as being indispensable for the inhibitory activity in this class of compounds. nih.gov
Table 1: In Vitro α-Glucosidase Inhibition by Structurally Related N-Arylacetamides
| Compound | IC50 (µM) nih.gov |
|---|---|
| 11c | 30.65 |
| 12a | 18.25 |
| 12d | 20.76 |
| 12e | 35.14 |
| 12g | 24.24 |
| Acarbose (Standard) | 58.8 |
Note: The compounds listed are structurally related N-arylacetamides, not this compound.
Cyclooxygenase Enzyme Modulation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. ualberta.ca
Research into the modification of existing NSAIDs has explored how altering their chemical structure affects COX selectivity. In a study on derivatives of 5,8,11,14-eicosatetraynoic acid (ETYA), the conversion of the carboxylic acid group to various amides was investigated. A derivative featuring a 3-(4-methoxyphenyl)propylamide moiety exhibited modest but selective inhibition of the COX-2 enzyme. nih.gov This finding suggests that the N-(4-methoxyphenyl)amide structural component can contribute to COX-2 selectivity. The molecular basis for the selectivity of such inhibitors often relates to specific amino acid differences within the active sites of the COX-1 and COX-2 enzymes. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism/Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for heat, protons, and various chemical ligands, including capsaicin. researchgate.net It is highly expressed in sensory neurons and plays a critical role in pain signaling and neurogenic inflammation, making it an attractive target for novel analgesics. researchgate.net
Studies on compounds structurally related to this compound have provided insights into TRPV1 receptor modulation. Specifically, research on (4-hydroxy-3-methoxyphenyl)acetamide agonists, which share a core structural feature, demonstrated that chemical modifications can shift their functional activity from agonism to antagonism. Halogenation of the aromatic A-region of these acetamide agonists was shown to progressively increase their antagonist potency against the TRPV1 receptor, with the effect correlating with the size of the halogen atom (I > Br > Cl). nih.gov This structure-activity relationship highlights that the acetamide scaffold is amenable to modification to achieve potent TRPV1 antagonism. nih.gov
Antioxidant Activity (in vitro)
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. In vitro antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. ualberta.caresearchgate.net
Direct antioxidant studies on this compound are unavailable in the reviewed literature. However, research on a series of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives has demonstrated notable free radical scavenging activity. One particular derivative, 4-acetamidophenyl 2-phenoxyacetate, displayed marked activity in the DPPH assay with an IC50 value of 11.97 µM, which was comparable to the standard antioxidant, ascorbic acid (IC50 of 12.50 µM). nih.gov This indicates that the N-phenylacetamide framework can serve as a scaffold for compounds with significant antioxidant potential.
Table 2: In Vitro DPPH Radical Scavenging Activity of a Related Acetamide Derivative
| Compound | IC50 (µM) nih.gov |
|---|---|
| 4-Acetamidophenyl 2-phenoxyacetate | 11.97 |
| Ascorbic Acid (Standard) | 12.50 |
Note: The compound listed is a structurally related N-phenylacetamide, not this compound.
In Vitro Anti-Inflammatory Profile of this compound: A Review of Mechanistic Studies
A comprehensive search of publicly available scientific literature and research databases has revealed no specific in vitro studies investigating the anti-inflammatory effects or the underlying mechanisms of the chemical compound this compound.
Despite a thorough investigation for research pertaining to the biological activities of this specific molecule, no data on its potential to modulate inflammatory pathways in a laboratory setting has been found. Standard search protocols, including the use of the compound's chemical name and available identifiers, did not yield any relevant publications detailing its impact on inflammatory markers, signaling cascades, or cell-based inflammatory models.
Consequently, information regarding its influence on key inflammatory mediators such as cytokines, chemokines, prostaglandins, or enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) in an in vitro context is not available. Furthermore, there are no published mechanistic analyses that would elucidate its mode of action at a cellular or molecular level in relation to inflammation.
Therefore, it is not possible to provide an article detailing the in vitro anti-inflammatory effects of this compound as per the requested outline, due to the absence of primary research data on this specific subject.
Applications in Materials Science and As Synthetic Intermediates
Role as Precursors in Organic Synthesis for Diverse Compounds
While direct synthetic applications of 2-amino-N-(4-methoxyphenyl)acetamide are not extensively documented in available literature, its chloro-analog, 2-chloro-N-(4-methoxyphenyl)acetamide , is a well-established and versatile precursor for a variety of organic molecules. This related compound demonstrates the synthetic potential of the N-(4-methoxyphenyl)acetamide core structure.
Research shows that 2-chloro-N-(4-methoxyphenyl)acetamide is used as a starting material to synthesize novel compounds through reactions that substitute the reactive chlorine atom. For instance, it is a key reactant in the synthesis of methacrylate (B99206) monomers and sulfur-containing acetamide (B32628) derivatives. researchgate.netnih.gov One notable reaction involves treating it with 2-aminobenzothiol and sodium hydride in anhydrous diethylether to produce 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, a compound synthesized for its potential biological applications as an antimicrobial agent. nih.gov
Another synthetic application involves its reaction with sodium methacrylate to form 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), a monomeric material whose structure can be analyzed using FT-IR, 1H, and 13C-NMR spectroscopy. researchgate.net
Utilization in the Synthesis of N-Heterocyclic Scaffolds
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and materials. rsc.org The precursor 2-chloro-N-(4-methoxyphenyl)acetamide serves as a key intermediate in building such scaffolds. A notable example is its use in the synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. researchgate.net In this synthesis, the acetamide derivative provides the core structure onto which the pyrimidine (B1678525) ring, a classic N-heterocycle, is attached via a sulfanyl (B85325) linker. The resulting molecule features a benzene (B151609) ring and a pyrimidine ring, which are important pharmacophores in drug design. researchgate.net
Surface Modification and Coating of Nanomaterials (e.g., magnetic nanoparticles)
Surface modification of nanoparticles is crucial for improving their stability, biocompatibility, and functionality for various applications. nih.govmdpi.com The amino group present in compounds like this compound makes them suitable candidates for functionalizing nanoparticle surfaces.
While direct use of the specific compound is not detailed, a closely related molecule, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole , has been successfully used to coat iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs). nanomedicine-rj.com In this process, the MNPs are first dispersed in ethanol (B145695), and then the thiazole (B1198619) derivative is added under basic conditions to facilitate coating. nanomedicine-rj.com The attachment of the organic compound to the nanoparticle surface was confirmed by energy-dispersive X-ray fluorescence (EDXRF), which detected the presence of carbon from the thiazole derivative alongside iron and oxygen from the MNPs. nanomedicine-rj.com Such coatings can prevent nanoparticle aggregation and introduce new functionalities, such as antimicrobial properties. nanomedicine-rj.comresearchgate.net The average particle size of the synthesized Fe₃O₄ nanoparticles was about 12 nm, and scanning electron microscopy (SEM) confirmed their spherical morphology. nanomedicine-rj.com
Development of Agrochemical and Pharmaceutical Intermediates
The N-(4-methoxyphenyl)acetamide structure is a valuable scaffold in the development of both agrochemical and pharmaceutical products.
Agrochemical Intermediates N-arylacetamides are recognized as important intermediates in the synthesis of agrochemicals. nih.gov Research into the biological activity of related compounds has shown their potential for pest control. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide was evaluated for its toxic effects against the agricultural pest Galleria mellonella. The study found that this compound had a lethal effect on the insect larvae at lower doses, establishing an LC50 (the concentration at which 50% of the larvae are expected to die) of 873,572 µM. researchgate.net This demonstrates the potential for this class of compounds to serve as precursors for new agrochemical agents.
Pharmaceutical Intermediates The utility of this chemical family extends significantly into pharmaceuticals. An isomer of the target compound, N-(4-amino-2-methoxyphenyl)acetamide , is a known intermediate in the synthesis of a crucial component for an anticancer drug. Specifically, it is the product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which forms the side chain of the anticancer drug Amsacrine. researchgate.net Furthermore, the synthesis of molecules like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is driven by the search for new antimicrobial agents, highlighting the role of these intermediates in drug discovery. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Undiscovered Synthetic Routes and Reactions
While classical methods for amide bond formation are applicable to 2-amino-N-(4-methoxyphenyl)acetamide, future research should focus on developing more efficient, sustainable, and scalable synthetic strategies. The limitations of current methods, which can generate significant waste and require harsh conditions, necessitate the exploration of modern synthetic technologies. researchgate.net
Biocatalytic Synthesis: The use of enzymes in organic synthesis represents a significant advancement in green chemistry. rsc.org Enzymes like acyltransferases, lipases, or engineered amide bond synthetases could offer a highly selective and environmentally benign route to synthesize the target compound. researchgate.netacs.org These biocatalytic reactions are typically performed in aqueous media under mild temperatures, reducing energy consumption and avoiding the need for protecting groups. rsc.org Research into identifying or engineering an enzyme with high specificity for the substrates of this compound could unlock a highly sustainable manufacturing process.
Continuous Flow Chemistry: Transitioning the synthesis from batch processing to continuous flow offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.gov Flow chemistry allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity in shorter reaction times. amidetech.comresearchgate.net The development of a continuous flow process for this acetamide (B32628) would be a significant step towards efficient industrial production. rsc.orgacs.org
Electrosynthesis: Electrochemical methods offer another green alternative for amide synthesis. These reactions use electricity to drive the chemical transformation, often avoiding the need for stoichiometric chemical oxidants or reductants, which contribute to waste. rsc.org Exploring the electrochemical coupling of a glycine (B1666218) derivative with 4-methoxyaniline could provide a novel and sustainable synthetic pathway.
A summary of potential future synthetic strategies is presented below.
| Methodology | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., acyltransferases, ligases) to catalyze the amide bond formation. researchgate.net | High selectivity, mild reaction conditions, reduced waste, sustainability. rsc.org | Identifying or engineering a suitable enzyme with high activity and stability. |
| Continuous Flow Chemistry | Performing the synthesis in a continuously flowing stream within a microreactor or screw reactor. rsc.org | Enhanced safety, scalability, process control, and improved yield/purity. nih.gov | Optimizing reactor design, residence time, and solvent systems for the specific reaction. |
| Electrosynthesis | Utilizing electrical current to drive the amide bond formation reaction. rsc.org | Avoidance of chemical reagents, use of renewable energy, high atom economy. | Developing an efficient electrochemical cell and identifying suitable electrode materials and electrolytes. |
Advanced Mechanistic Elucidation of Observed Biological Activities
The biological activity profile of this compound itself is not extensively documented. However, structurally similar N-aryl acetamide compounds have demonstrated a range of biological effects, including antimicrobial, antifungal, antioxidant, and antimalarial activities. acs.orgnih.govacs.org For instance, a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed broad-spectrum antimicrobial and significant antifungal properties. nih.govresearchgate.net This suggests that the core structure of this compound is a promising scaffold for biological activity.
Future research must begin with a systematic screening of the compound to identify its biological targets.
In Silico and High-Throughput Screening: Computational methods, such as molecular docking, can be used to predict the binding affinity of this compound against a wide array of biological targets, guided by the known activities of its analogs. nih.govnih.gov These computational predictions should be followed by high-throughput in vitro screening to experimentally validate any potential biological activity.
Mechanistic Studies: Once a reproducible biological effect is observed, advanced techniques are required to elucidate the precise mechanism of action. Techniques such as proteomics can identify changes in protein expression within cells upon treatment, while metabolomics can reveal alterations in metabolic pathways. These "multi-omics" approaches can provide a holistic view of the compound's cellular impact, helping to identify its primary target and any off-target effects. For example, in silico analysis of related compounds suggested that their antimicrobial effect may be due to the inhibition of DNA ligase. nih.govresearchgate.net Similar approaches could pinpoint the mechanism for this compound.
Expansion into Novel Material Applications and Analytical Techniques
The molecular structure of this compound, featuring a reactive primary amine, an amide linkage, and an electron-donating methoxyphenyl group, makes it an attractive building block for novel materials.
Functional Polymers and Organic Electronics: The primary amine group provides a reactive handle for polymerization. This compound could serve as a monomer for the synthesis of new polyamides or poly(amide-imide)s. rsc.org Such polymers are of interest in materials science for their thermal stability and mechanical properties. ontosight.ai Furthermore, the methoxyphenyl moiety is a common feature in organic semiconductors used in optoelectronic devices. mdpi.comrsc.org Incorporating this unit into a polymer backbone could lead to materials with interesting electro-optical properties, potentially applicable in organic thin-film transistors (OTFTs) or as electrochromic materials that change color in response to an electrical potential. rsc.orgjksus.org
Advanced Analytical Techniques: A comprehensive characterization of this compound and any materials derived from it will require a suite of modern analytical methods. ijpsjournal.comonlineorganicchemistrytutor.com While standard techniques like NMR and IR spectroscopy are essential for basic structural confirmation, advanced methods can provide deeper insights. slideshare.net
Single-Crystal X-ray Diffraction (SCXRD): Obtaining a high-quality crystal structure is crucial for unambiguously determining the three-dimensional arrangement of the molecule, which influences its packing in the solid state and its physical properties. rsc.org
Hyphenated Chromatographic Techniques: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing purity, identifying trace impurities from synthesis, and studying the metabolic fate of the compound in biological systems. ijpsjournal.com
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR spectra), molecular orbital energies (HOMO/LUMO), and other electronic properties, providing a theoretical framework to complement experimental results. jksus.org
A summary of potential novel material applications is presented below.
| Application Area | Role of the Compound | Rationale | Potential End-Use |
|---|---|---|---|
| Organic Electronics | Monomer or building block | The methoxyphenyl group can confer desirable electronic properties for charge transport. rsc.orgjksus.org | Active layers in Organic Thin-Film Transistors (OTFTs), Organic Light-Emitting Diodes (OLEDs). mdpi.com |
| Electrochromic Materials | Precursor for electroactive polymers | The N-aryl amide structure can be part of a redox-active polymer backbone that changes color upon oxidation/reduction. rsc.org | Smart windows, electronic displays, sensors. |
| High-Performance Polymers | Monomer for polyamides | The amine and amide functionalities allow for polymerization into thermally stable and mechanically robust materials. ontosight.ai | Advanced coatings, engineering plastics, composite materials. |
| Biomedical Materials | Component of biocompatible polymers | Polymers containing acetamide groups can exhibit hydrophilicity and hydrogen bonding capabilities, useful for biomedical applications. ontosight.ai | Drug delivery systems, tissue engineering scaffolds. |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound can only be achieved through the convergence of multiple scientific disciplines. The future of research on this compound should not be confined to isolated silos of chemistry, biology, or materials science.
A proposed integrated workflow would begin with computational chemistry to predict novel, efficient synthetic pathways and to perform virtual screening against biological targets. nih.govnih.gov These theoretical predictions would then guide synthetic organic chemists in producing the molecule using advanced techniques like flow chemistry or biocatalysis. nih.govnih.gov The synthesized compound would be thoroughly characterized by analytical chemists using a suite of advanced spectroscopic and crystallographic methods. rsc.org
Subsequently, biologists and pharmacologists would perform in vitro and in vivo testing to validate predicted biological activities and use multi-omics approaches to unravel the mechanisms of action. Simultaneously, material scientists and polymer chemists would utilize the compound as a monomer to create and characterize novel functional materials, assessing their electronic, optical, and physical properties for potential applications. This synergistic cycle of prediction, synthesis, characterization, and application represents the most robust path forward to unlock the full scientific and commercial value of this compound.
Q & A
Q. What are the optimized synthetic routes for 2-amino-N-(4-methoxyphenyl)acetamide, and how do reaction parameters influence yield and purity?
Synthesis typically involves coupling 4-methoxyaniline with chloroacetyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during acylation to minimize side reactions (exothermic) .
- Solvent choice : Dichloromethane or chloroform for better solubility and reaction control .
- Base selection : Triethylamine to neutralize HCl byproducts . Post-synthesis purification via column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : H and C NMR validate the methoxyphenyl group (δ ~3.8 ppm for OCH) and acetamide backbone (δ ~2.1 ppm for CH) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide functionality .
- Mass spectrometry : Molecular ion [M+H] matches the theoretical molecular weight (CHNO) .
Q. How is purity assessed, and what methods mitigate impurities in the final product?
- HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .
- TLC : Monitors reaction progress with silica plates (eluent: ethyl acetate/hexane, 1:1) . Common impurities include unreacted 4-methoxyaniline or hydrolyzed byproducts, removed via recrystallization in ethanol .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust .
- Storage : In airtight containers, protected from light and moisture at 2–8°C .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial, anticancer)?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC) against E. coli and S. aureus .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Controls : Include positive controls (e.g., doxorubicin for anticancer) and vehicle controls (DMSO) .
- Statistical analysis : Use ANOVA for dose-response data and EC calculations .
Q. How can contradictions in reported bioactivity data be resolved?
- Reproducibility checks : Validate assays across independent labs with standardized protocols .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted analogs) to identify pharmacophores .
- Mechanistic studies : Use molecular docking to predict target binding (e.g., kinase inhibition) and validate via enzyme assays .
Q. What computational methods aid in understanding the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, DNA gyrase) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .
- QSAR : Develop models correlating substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure, and what challenges arise?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
